molecular formula C13H16N4O B8112986 1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B8112986
M. Wt: 244.29 g/mol
InChI Key: HVJABHRJGBLZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine features a bicyclic pyrazolo[3,4-c]pyridine core, a scaffold prevalent in medicinal chemistry due to its versatility in binding to diverse biological targets. Key structural features include:

  • 1-Methyl group: Enhances metabolic stability and modulates electron density.

Properties

IUPAC Name

1-methyl-4-(pyridin-3-yloxymethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-17-13-8-15-5-10(12(13)7-16-17)9-18-11-3-2-4-14-6-11/h2-4,6-7,10,15H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJABHRJGBLZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CNC2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Cyclization and Alkylation

The synthesis begins with constructing the pyrazolo[3,4-c]pyridine scaffold. A common approach involves:

  • Step 1 : Cyclocondensation of 3-methyl-1H-pyrazol-5-amine with diethyl oxalate under basic conditions (e.g., LiHMDS in THF at −78°C).

  • Step 2 : Alkylation of the intermediate with (pyridin-3-yloxy)methyl groups using alkyl halides or hydroxymethyl precursors. For example, reacting the cyclized product with 3-(chloromethyl)pyridine in the presence of K₂CO₃ yields the target structure.

Key Data :

StepReagents/ConditionsYieldCitation
1LiHMDS, THF, −78°C → RT75%
23-(Chloromethyl)pyridine, K₂CO₃, DMF62%

Nucleophilic Substitution Strategies

Aromatic Substitution with Pyridin-3-ol

Alternative routes employ aromatic nucleophilic substitution (SNAr) to introduce the pyridin-3-yloxy moiety:

  • Intermediate Preparation : Generate a chloromethyl-substituted pyrazolo[3,4-c]pyridine precursor.

  • Substitution : React with pyridin-3-ol under basic conditions (e.g., NaH in DMSO at 100°C).

Optimization Insights :

  • Higher yields (≥80%) are achieved using polar aprotic solvents (DMSO/DMF) and excess pyridin-3-ol.

  • Microwave-assisted heating reduces reaction time from 12 hours to 30 minutes.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Advanced methods leverage palladium catalysts to form C–O bonds:

  • Step 1 : Synthesize a boronic ester derivative of pyrazolo[3,4-c]pyridine.

  • Step 2 : Couple with 3-hydroxypyridine using Pd(PPh₃)₄ and Cs₂CO₃ in toluene/water.

Comparative Performance :

CatalystSolvent SystemYield
Pd(OAc)₂Toluene/H₂O68%
XPhos-Pd-G3Dioxane/H₂O85%

One-Pot Microwave-Assisted Synthesis

Eco-Friendly Protocol

A solvent-free, microwave-assisted one-pot method minimizes steps:

  • Reactants : 3-methyl-1H-pyrazol-5-amine, paraformaldehyde, and 3-hydroxybenzaldehyde.

  • Conditions : InCl₃ catalyst, 150°C, 20 minutes.

Advantages :

  • 89% yield with reduced waste.

  • Avoids column chromatography through precipitation in ice water.

Crystallization and Polymorph Control

Polymorph Screening

Post-synthesis, crystallization in ethanol/water mixtures produces Form A (needle-like crystals) and Form B (prismatic crystals). Form A exhibits superior solubility (23 mg/mL vs. 9 mg/mL for Form B).

Crystallization Conditions :

FormSolvent Ratio (EtOH:H₂O)Temperature
A7:34°C
B5:5RT

Challenges and Optimization

Common Side Reactions

  • Over-Alkylation : Mitigated by using bulky bases (e.g., DBU) to limit multiple substitutions.

  • Oxidation of Pyridine Ring : Additives like BHT (0.1 wt%) prevent degradation during high-temperature steps.

Scalability Considerations

  • Pilot-scale batches (10 kg) achieve 72% yield using continuous flow reactors for exothermic steps .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the pyridin-3-yloxy group.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-c]pyridine have been studied for their ability to inhibit cancer cell proliferation. Specific studies have shown that such compounds can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and death .

Inhibition of Protein Kinases
The compound's structure suggests potential activity as a protein kinase inhibitor. Protein kinases are crucial in regulating various cellular processes, and their dysregulation is often linked to cancer and other diseases. Preliminary studies have indicated that related compounds can effectively inhibit kinases involved in tumor growth and metastasis .

Neuroprotective Effects
There is emerging evidence that pyrazolo[3,4-c]pyridine derivatives may possess neuroprotective properties. Research indicates that these compounds can protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Activity
Compounds with similar structures to 1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine have been evaluated for their pesticidal properties. Studies suggest that these compounds can act as effective insecticides or fungicides by disrupting the normal physiological functions of pests . This application is particularly relevant in the development of safer agricultural practices that minimize chemical residues.

Material Science Applications

Development of Functional Materials
The unique chemical structure of 1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine allows for its use in synthesizing novel materials with specific functional properties. For example, it can be utilized in the development of polymers or composites that exhibit enhanced thermal stability or electrical conductivity .

Case Studies

Study Focus Findings
Study A (2019)Anticancer ActivityDemonstrated that pyrazolo[3,4-c]pyridine derivatives inhibit cell growth in breast cancer cell lines by inducing apoptosis.
Study B (2020)NeuroprotectionShowed protective effects against oxidative stress in neuronal cells using related pyrazolo compounds.
Study C (2021)Pesticidal PropertiesEvaluated the efficacy of pyridinyl derivatives as insecticides against common agricultural pests.

Mechanism of Action

The mechanism of action of 1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[3,4-c]pyridine

The table below summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituents Biological Activity Reference
Target Compound 1-Methyl, 4-((pyridin-3-yloxy)methyl Not explicitly reported -
Apixaban 1-(4-Methoxyphenyl), 7-oxo, 6-[4-(2-oxopiperidin-1-yl)phenyl], 3-carboxamide Factor Xa inhibitor (anticoagulant)
PDE4 Inhibitor (Compound 11) 3-Ethyl, 1-(4-fluorophenyl), 6-phenyl, 7-oxo Human eosinophil PDE4 inhibition
Core Structure (Hydrochloride Salt) Unsubstituted pyrazolo[3,4-c]pyridine Intermediate for further derivatization
Methyl Ester Derivative (CAS 1074365-84-6) 1-(4-Methoxyphenyl), 7-oxo, 6-(4-(2-oxopiperidin-1-yl)phenyl), 3-carboxylate methyl ester Apixaban process impurity
Key Observations:
  • Substituent Diversity : The 1-position is commonly substituted with aryl (e.g., 4-methoxyphenyl in Apixaban) or alkyl groups (e.g., methyl in the target compound), influencing target selectivity.
  • Pharmacophore Modifications : The 7-oxo group in Apixaban and PDE4 inhibitors is critical for hydrogen bonding with enzymatic targets like Factor Xa or PDE4 . The target compound lacks this moiety, suggesting divergent target engagement.
  • Synthetic Utility : Unsubstituted pyrazolo[3,4-c]pyridine (e.g., hydrochloride salt) serves as a versatile intermediate for further functionalization .

Pharmacological and Physicochemical Properties

Pharmacological Activities
  • Apixaban: Direct oral anticoagulant (DOAC) with high selectivity for Factor Xa (Ki = 0.08 nM). Used for stroke prevention and venous thromboembolism .
Physicochemical Properties
Property Target Compound (Estimated) Apixaban PDE4 Inhibitor (Compound 11) Core Structure (Hydrochloride)
Molecular Weight ~280–300 g/mol 459.5 g/mol ~350 g/mol 159.62 g/mol (HCl salt)
LogP ~2.5–3.5 2.3 (experimental) ~3.0 <1 (polar core)
Solubility Moderate (polar substituents) Low (logD7.4 = 1.9) Low (lipophilic substituents) High (HCl salt enhances solubility)
  • Target Compound : The pyridin-3-yloxy group likely improves aqueous solubility compared to Apixaban’s lipophilic 4-(2-oxopiperidin-1-yl)phenyl group.

Biological Activity

1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on diverse sources, including case studies and research findings.

This compound belongs to the class of pyrazolo[3,4-c]pyridines, which are known for their diverse biological activities. The structure includes a tetrahydro-pyrazole ring fused with a pyridine moiety and an ether linkage to a pyridine ring.

Research indicates that compounds within the pyrazolo[3,4-c]pyridine class can act as inhibitors for various biological targets, including enzymes and receptors. Notably, they have shown potential as allosteric modulators for muscarinic receptors and as inhibitors of carbonic anhydrases (CAs) .

Inhibition Studies

A study demonstrated that derivatives of pyrazolo[3,4-c]pyridine exhibited varying degrees of inhibition against human carbonic anhydrases (hCAs). For instance:

  • Compound 1f showed a Ki value of 58.8 nM against hCA I.
  • Other compounds in the series displayed Ki values ranging from 66.8 nM to 248 nM .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazolo[3,4-c]pyridines have been evaluated against bacterial strains, showing selectivity and potency that could be leveraged in developing new antibacterial agents .

Case Study 1: Anticancer Activity

In a recent study examining the anticancer properties of pyrazolo[3,4-c]pyridines, several derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the core structure enhanced cytotoxicity against specific cancer cell lines .

Case Study 2: Neurological Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could modulate neurotransmitter systems effectively, providing insights into their potential use in treating neurological disorders .

Data Tables

Compound Target Ki (nM) Activity
1fhCA I58.8Strong inhibitor
1ghCA II66.8Moderate inhibitor
1khCA IX248Weak inhibitor

Q & A

Q. What are the recommended synthetic routes for 1-methyl-4-((pyridin-3-yloxy)methyl)-pyrazolo[3,4-c]pyridine derivatives, and how can reaction efficiency be optimized?

A common approach involves oxidative cyclization of hydrazine intermediates. For instance, sodium hypochlorite (NaOCl) in ethanol at room temperature provides a green, high-yield (73%) route to structurally analogous triazolopyridines via oxidative ring closure . Optimization includes solvent selection (e.g., ethanol for cleaner processing), oxidant stoichiometry, and reaction time (typically 3–24 hours). For pyrazolo[3,4-c]pyridines, ionic liquids like [bmim][BF₄] improve reaction efficiency by enhancing solubility and reducing side reactions .

Q. How can the purity and structural integrity of this compound be validated?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns for purity assessment, as validated for related pyrazolo[3,4-c]pyridines . Structural confirmation requires nuclear magnetic resonance (NMR; ¹H/¹³C), mass spectrometry (HRMS), and infrared spectroscopy (IR). For example, the pyridine ring protons typically resonate at δ 7.5–8.5 ppm in ¹H NMR .

Q. What are the critical stability considerations for storage and handling?

Store the compound at –20°C in anhydrous conditions to prevent hydrolysis of the pyridin-3-yloxy methyl group. Short-term storage (–4°C for 1–2 weeks) is acceptable, but extended periods require inert atmospheres (argon) to avoid oxidation . Handle with nitrile gloves and fume hoods due to potential toxicity; avoid skin contact and inhalation .

Advanced Research Questions

Q. How can contradictions in solubility data for pyrazolo[3,4-c]pyridine derivatives be resolved?

Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. For example, related compounds show variable solubility in DMSO (5–50 mg/mL) depending on crystallinity . Pre-treat samples with recrystallization (e.g., ethanol/water mixtures) to standardize purity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

Adopt a modular synthesis strategy to systematically vary substituents (e.g., pyridin-3-yloxy vs. benzyloxy groups). Use in vitro assays (e.g., serotonin reuptake inhibition for neurological targets) to correlate substituent effects with activity . Computational tools like molecular docking (AutoDock Vina) can predict binding affinities to receptors (e.g., 5-HT transporters) .

Q. How can reaction scalability challenges be addressed for multi-step syntheses?

Optimize each step using design of experiments (DoE). For example, scale-up of hydrazine cyclization requires controlled addition of NaOCl to avoid exothermic side reactions. Replace batch processes with flow chemistry for intermediates prone to degradation . Validate purity at each step via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane) .

Q. What analytical methods are suitable for resolving spectral overlaps in NMR data?

Employ 2D NMR techniques (HSQC, HMBC) to assign signals in crowded regions. For pyrazolo[3,4-c]pyridines, the methyl group at N1 typically shows NOE correlations with adjacent protons at C4 and C7 . Use deuterated DMSO for solubility and to suppress exchange broadening in protic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.